N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a thiazole-based small molecule characterized by a 5-bromothiophene substituent at the 4-position of the thiazole ring and a 3-nitrobenzamide group at the 2-position. Its molecular formula is C₁₄H₈Br₂N₂O₂S₂, with a molecular weight of 444.16 g/mol .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULZYOFJMYLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies.
Mode of Action
The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes.
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets and mode of action.
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of bromothiophene, thiazole, and nitrobenzamide moieties. Its chemical formula is , with a molecular weight of approximately 360.22 g/mol. The structural characteristics contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Bromothiophene Intermediate : The bromothiophene moiety is synthesized by brominating thiophene.
- Thiazole Ring Formation : The intermediate is reacted with thioamide to form the thiazole ring.
- Coupling with Nitrobenzamide : The final step involves coupling the thiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown promising antibacterial effects against various strains of bacteria, including resistant strains .
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzyme Activity : The compound can bind to specific enzymes involved in cancer cell metabolism, thereby inhibiting their activity.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Targeting Specific Enzymes : It interacts with enzymes critical for cellular processes.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring serves as a central scaffold in several analogs, with substituents influencing electronic properties and bioactivity:
Key Observations :
Amide Group Modifications
Variations in the amide group significantly impact pharmacological and physicochemical properties:
Key Observations :
- Replacement of the nitro group with sulfonamide (e.g., ) introduces polar moieties, likely altering target engagement and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
